4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide
Description
Properties
IUPAC Name |
4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-3-12(2)10(14)8-5-4-7(11)6-9(8)13/h4-6,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGADQQVASHERFI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=C(C=C(C=C1)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis via N-Alkylation of N-Methylbenzamide Derivatives
One documented approach starts from N-methylbenzamide derivatives, followed by selective N-alkylation and aromatic substitution:
- Starting Material: N-(4-bromophenyl)-N-methylbenzamide or related analogues.
- N-Alkylation: Using alkyl halides such as ethyl iodide or ethyl bromide under basic conditions (e.g., potassium tert-butoxide in tetrahydrofuran) at moderate temperatures (room temperature to 50°C).
- Hydroxylation: Directed ortho-hydroxylation can be achieved via catalytic oxidation using ruthenium catalysts such as [RuCl2(p-cymene)]2 in the presence of oxidants like potassium persulfate (K2S2O8) and acidic solvents (TFA/TFAA mixture) at 60°C in sealed tubes for 5-6 hours.
- Purification: Silica gel column chromatography using solvent systems like petroleum ether/ethyl acetate or n-hexane/acetone.
This method yields the hydroxy-substituted benzamide with bromine at the para position and N-ethyl, N-methyl substitutions on the amide nitrogen with good yields (up to 75-94%) and purity.
Table 1: Key Reaction Conditions for N-Alkylation and Hydroxylation
| Step | Reagents & Catalysts | Solvent(s) | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| N-Alkylation | Alkyl halide (e.g., ethyl iodide), t-BuOK | THF | RT - 50°C | 12 hours | Not specified | Base-promoted alkylation |
| Hydroxylation | K2S2O8, [RuCl2(p-cymene)]2, TFA:TFAA | TFA:TFAA (0.9:0.1 mL) | 60°C | 5-6 hours | 75-94 | Directed ortho-hydroxylation |
| Purification | Silica gel chromatography | Petroleum ether:ethyl acetate or n-hexane:acetone | N/A | N/A | N/A | Column chromatography purification |
Preparation via Acid Chloride Intermediate and Amide Formation
Another approach involves the synthesis of the benzamide via acid chloride intermediates:
- Starting Material: 4-bromo-2-hydroxybenzoic acid or its derivatives.
- Conversion to Acid Chloride: Reaction with chlorinating agents such as oxalyl chloride, thionyl chloride, phosphorus trichloride (PCl3), or phosphorus pentachloride (PCl5) in solvents like dichloromethane or ethyl acetate at 25-55°C.
- Amide Formation: Subsequent condensation with ethylmethylamine or sequential alkylation steps to introduce the N-ethyl and N-methyl groups.
- Reaction Conditions: Stirring at temperatures ranging from 10°C to 30°C, with careful pH control during amine addition to avoid side reactions.
- Workup: Washing with aqueous solutions (NaHCO3, citric acid), drying over anhydrous sodium sulfate, and solvent removal under vacuum.
- Purification: Crystallization from solvents such as methanol, ethyl acetate, or mixtures with n-heptane to achieve high purity (>99.5%).
This method is adapted from improved processes for related benzamide derivatives, emphasizing solvent choice and reaction optimization to maximize yield and purity.
Table 2: Acid Chloride Route Reaction Parameters
| Step | Reagents | Solvents | Temperature | Time | Notes |
|---|---|---|---|---|---|
| Acid Chloride Formation | Oxalyl chloride, thionyl chloride, PCl3, PCl5 | Dichloromethane, ethyl acetate | 25-55°C | 2-4 hours | Chlorination of benzoic acid |
| Amide Formation | Ethylmethylamine or sequential alkyl amines | Methylene dichloride, ethyl acetate | 10-30°C | 30 min - 1 hr | Controlled pH (8-9) |
| Workup & Purification | Aqueous washes, drying agents | Methanol, n-heptane | Ambient to 60°C | Variable | Crystallization for purity |
Analytical and Purification Considerations
- Characterization: Proton and carbon NMR spectroscopy (1H-NMR and 13C-NMR) confirm substitution patterns and purity.
- Chromatography: Silica gel column chromatography is the preferred purification method, with solvent systems tailored to polarity.
- Crystallization: Final purification often involves crystallization from solvents such as methanol, ethyl acetate, or mixtures with n-heptane to achieve high purity and suitable physical form.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents & Catalysts | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| N-Alkylation + Hydroxylation | N-(4-bromophenyl)-N-methylbenzamide | Alkyl halides, t-BuOK, K2S2O8, Ru catalyst | RT to 60°C, 12 h + 5-6 h | 75-94 | Directed ortho-hydroxylation |
| Acid Chloride Intermediate | 4-bromo-2-hydroxybenzoic acid | Oxalyl chloride, thionyl chloride, amines | 25-55°C, 2-4 h + 10-30°C, 1 h | Not specified | Controlled pH, crystallization for purity |
| Esterification & Pd-catalysis | 4-bromo-2-methylbenzoic acid | Methanol, sulfuric acid, Pd catalyst | Acid catalysis, Pd coupling | Not specified | Intermediate synthesis for further steps |
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzamide structure can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), and catalysts (e.g., palladium on carbon).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane).
Major Products Formed
Substitution: Formation of substituted benzamides.
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of amine derivatives.
Scientific Research Applications
4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The presence of the bromine atom and hydroxyl group allows for specific binding interactions with target proteins, leading to changes in their activity and function .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The compound’s structural analogs differ in substituents on the benzamide core, influencing electronic, steric, and supramolecular properties. Key examples include:
Key Observations :
- The hydroxyl group in the target compound facilitates hydrogen bonding, critical for crystal packing and biological interactions .
- Electron-withdrawing groups (e.g., nitro in 4MNB) increase reactivity toward nucleophilic substitution, whereas electron-donating groups (e.g., methoxy) stabilize aromatic systems .
Key Observations :
Physicochemical Properties
Spectroscopic and crystallographic data highlight differences:
Biological Activity
4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, applications in research, and relevant case studies.
Chemical Structure and Properties
This compound features a bromine atom, an ethyl group, a hydroxyl group, and a methylamino group attached to a benzamide core. This unique structure contributes to its reactivity and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C11H14BrN2O2 |
| Molecular Weight | 288.15 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity, influencing various biochemical pathways. The presence of the bromine atom and hydroxyl group facilitates specific binding interactions with target proteins, leading to alterations in their activity and function.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibition properties. For instance, it has been shown to inhibit certain kinases involved in cancer proliferation pathways. This inhibition can reverse the transformed phenotype of some cell types, as evidenced by studies measuring the ability of transformed cells to grow independently of external mitogens .
Anticancer Activity
The compound has demonstrated promising anticancer activity in various studies. In particular, it has been evaluated against different cancer cell lines, showing potent inhibitory effects on cell proliferation. For example, in studies involving triple-negative breast cancer (TNBC) cell lines, it exhibited significant cytotoxicity with an IC50 value indicating effective growth inhibition .
Case Study: Anticancer Efficacy
In a study assessing the efficacy of this compound on MDA-MB-231 TNBC cells, the compound showed an IC50 value significantly lower than that of standard chemotherapeutic agents like 5-Fluorouracil (5-FU), suggesting a higher potency against these cancer cells .
Applications in Research
This compound is utilized in various research applications:
- Medicinal Chemistry : As a lead compound for developing new therapeutic agents targeting specific diseases.
- Biochemical Studies : To explore enzyme inhibition mechanisms and protein-ligand interactions.
- Chemical Synthesis : As an intermediate in synthesizing more complex organic molecules.
Comparative Analysis
The biological activity of this compound can be compared with similar compounds to understand its unique properties better.
Table 2: Comparison with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Bromo-2-hydroxybenzamide | Lacks ethyl group | Moderate anticancer activity |
| N-Ethyl-2-hydroxybenzamide | Lacks bromine | Lower enzyme inhibition |
| 4-Bromo-N-methylbenzamide | Lacks ethyl group | Reduced selectivity |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-bromo-N-ethyl-2-hydroxy-N-methylbenzamide, and how can purity be validated?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, refluxing substituted benzamides with brominating agents (e.g., NBS or Br₂ in DCM) under controlled pH ensures regioselectivity at the 4-position . Purification via recrystallization (methanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended. Purity validation requires a combination of HPLC (≥95% purity), ¹H/¹³C NMR (peak integration for substituents), and FT-IR (amide C=O stretch at ~1650 cm⁻¹, hydroxyl O-H stretch at ~3200 cm⁻¹) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Identify N-ethyl and N-methyl groups (δ 1.2–1.5 ppm for CH₃, δ 3.3–3.7 ppm for N-CH₂), aromatic protons (δ 7.0–8.0 ppm), and hydroxyl protons (broad peak at δ 5–6 ppm) .
- ESI-MS : Confirm molecular weight (calc. for C₁₀H₁₃BrN₂O₂: 297.03 g/mol) and isotopic pattern for bromine (1:1 M/M+2 ratio) .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., SHELXL refinement; P2₁/c space group common for benzamides) .
Q. How can the compound’s solubility and stability be assessed for in vitro studies?
- Methodological Answer : Perform kinetic solubility assays in PBS (pH 7.4) and DMSO. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC analysis. For hygroscopicity, use dynamic vapor sorption (DVS) .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. no activity)?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, co-solvents). Validate target engagement using isothermal titration calorimetry (ITC) for binding affinity and competitive ELISA for enzyme inhibition. Cross-reference with structurally similar compounds (e.g., 4-chloro-N-aryl benzamides in ) to identify pharmacophore requirements .
Q. What strategies optimize synthetic yield while minimizing byproducts (e.g., di-brominated impurities)?
- Methodological Answer : Use kinetic control: lower reaction temperature (0–5°C) and stoichiometric bromine equivalents. Monitor reaction progress via TLC (Rf ~0.4 in ethyl acetate/hexane). For byproduct removal, employ selective extraction (e.g., aqueous Na₂S₂O₃ wash to quench excess Br₂) .
Q. How to design experiments for studying its mechanism of action in bacterial proliferation inhibition?
- Methodological Answer : Conduct target deconvolution via transcriptomics (RNA-seq of treated vs. untreated bacteria) and proteomics (2D gel electrophoresis). Validate using knockout strains (e.g., acps-pptase mutants in ) to confirm enzyme targeting .
Q. What computational methods predict binding modes with bacterial targets (e.g., acps-pptase)?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
